Gonadorelin monoacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCGMRBZPXEPOZ-HBBGHHHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79N17O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198161 | |
| Record name | Gonadorelin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34973-08-5, 499785-55-6, 71447-49-9 | |
| Record name | Gonadorelin acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonadorelin monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonadorelin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteinizing hormone releasing hormone human acetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context of Gonadotropin Releasing Hormone Gnrh Discovery and Analogs
The journey to understanding gonadorelin (B1671987) begins with the discovery of the native Gonadotropin-Releasing Hormone (GnRH). In the 1970s, the work of Andrew V. Schally and Roger Guillemin was pivotal in isolating and characterizing GnRH. numberanalytics.comnumberanalytics.com Their research, which earned them the Nobel Prize in Physiology or Medicine in 1977, identified GnRH as a decapeptide—a chain of ten amino acids—produced in the hypothalamus. numberanalytics.comnih.gov The structure was identified as pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly·NH2. nih.gov
This discovery revolutionized reproductive medicine by clarifying the mechanism controlling the reproductive axis. numberanalytics.com It was established that GnRH is the key regulator, released in a pulsatile manner from the hypothalamus to stimulate the pituitary gland's secretion of LH and FSH. numberanalytics.comnih.gov These gonadotropins, in turn, act on the gonads to regulate the production of sex steroids like estrogen and testosterone (B1683101), as well as gamete maturation. numberanalytics.comnih.gov The frequency of GnRH pulses was found to differentially regulate gonadotropin release; slow-frequency pulses favor FSH release, while high-frequency pulses stimulate LH release. nih.govwikipedia.org This foundational knowledge of the HPG axis created the scientific basis for developing synthetic analogs to manipulate this pathway for research and therapeutic purposes. mdpi.com
Evolution of Synthetic Gnrh Analogs: from Native Gnrh to Gonadorelin Monoacetate
Following the identification of native GnRH in 1971, researchers quickly recognized its limited utility in clinical and research settings due to its very short half-life of only two to four minutes. nih.govncats.io The natural hormone is rapidly broken down by peptidases. nih.gov This limitation spurred the development of synthetic GnRH analogs with increased stability and potency. mdpi.comnih.govoup.com
The primary goal was to modify the decapeptide structure to enhance resistance to degradation and improve binding affinity to GnRH receptors. oup.com Scientists synthesized over 2,000 analogs by substituting or modifying amino acids at different positions in the peptide chain. nih.govoup.com Key modifications often involved substitutions at position 6 and position 10 of the amino acid sequence, which proved effective in increasing the molecule's half-life and potency. mdpi.comwikipedia.org
Gonadorelin (B1671987) is the synthetic form of native GnRH, identical in sequence to the human hormone. nih.govdrugbank.com It is a decapeptide that, like the endogenous hormone, stimulates the synthesis and release of LH and FSH from the anterior pituitary. nih.govdrugbank.com Gonadorelin monoacetate is the monoacetate salt form of gonadorelin. ontosight.ai Unlike more heavily modified analogs designed for long-term suppression, gonadorelin's identical structure allows it to mimic the natural, pulsatile stimulation of the pituitary, making it a crucial tool for specific research applications. ncats.io
Current Research Landscape of Gonadorelin Monoacetate and Its Academic Significance
GnRH Receptor Binding Dynamics of this compound
The interaction between gonadorelin and its receptor is a dynamic process governed by the principles of ligand-receptor binding, characterized by specific kinetics, thermodynamics, and structural specificities that ensure a high degree of fidelity in cell signaling.
This compound functions as a quintessential agonist at the gonadotropin-releasing hormone receptor (GnRH-R). drugbank.com These receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are characterized by seven transmembrane domains. wikipedia.orgmdpi.com Upon binding, gonadorelin mimics the action of endogenous GnRH, inducing a conformational change in the receptor that initiates its activation. swolverine.compatsnap.com This activation is the first step in the signal transduction pathway that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. drugbank.combachem.com
The activation of the GnRH-R is highly efficient. Research indicates that only 20% of receptor occupancy by gonadorelin is required to elicit 80% of the maximum biological response, highlighting the presence of spare receptors and the potency of the agonistic signal. Continuous exposure to gonadorelin, however, leads to a desensitization and downregulation of the GnRH receptors, a process that diminishes the responsiveness of the pituitary cells to further stimulation. swolverine.compatsnap.com In contrast, pulsatile administration, which mimics the natural, rhythmic secretion of GnRH from the hypothalamus, is crucial for maintaining the physiological response of gonadotropin release. bachem.comswolverine.com
The binding of gonadorelin to its receptor is a high-affinity interaction, a characteristic essential for its biological activity at physiological concentrations. The strength of this interaction is quantified by the equilibrium association constant (Ka) and the equilibrium dissociation constant (Kd). Studies have established that GnRH and its analogs bind to pituitary receptors with high affinity.
Radioligand-receptor assays have determined the equilibrium association constant (Ka) for native GnRH to be approximately 6.6 x 10⁸ M⁻¹. oup.com Other studies have reported that high-affinity binding is characterized by a dissociation constant (Kd) in the nanomolar (nM) range. unifi.it This high affinity ensures a stable ligand-receptor complex, allowing for the initiation of downstream signaling events. While superagonist analogs exhibit even higher affinities, the binding of native-sequence gonadorelin is robust and specific. oup.com In contrast, some non-pituitary tissues, such as certain cancers, have been found to express low-affinity GnRH binding sites. nih.govnih.gov
The kinetics of the interaction are also critical. The association rate of gonadorelin with the receptor is rapid, while the dissociation is slower, a characteristic of high-affinity binding. However, compared to GnRH antagonists, which can exhibit extremely slow dissociation rates and prolonged receptor occupancy, the agonist-receptor complex has a more dynamic turnover. nih.gov The relatively short half-life of gonadorelin necessitates its pulsatile administration to avoid receptor downregulation and maintain physiological effects. patsnap.com
Table 1: Binding Affinity of GnRH/Gonadorelin at Different Receptor Sites
| Ligand/Analog | Receptor Source | Binding Affinity Constant | Citation |
|---|---|---|---|
| GnRH (Gonadorelin) | Pituitary Receptors | Ka: 6.6 x 10⁸ M⁻¹ | oup.com |
| GnRH (Gonadorelin) | Pituitary Receptors | Kd: in the nmol/L range | unifi.it |
| GnRHa (Goserelin) | Endometrial Cancer Tissue (Low Affinity) | Kd: 1.0 - 3.1 x 10⁻⁷ M | nih.gov |
| GnRH Agonist | Endometrial Cancer Membranes (Low Affinity) | Ka: (0.8-1.4) x 10⁵ M⁻¹ | nih.gov |
This compound possesses a chemical structure identical to that of endogenous GnRH, a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. unifi.it This specific sequence is fundamental to its ability to bind to the GnRH-R with high affinity and specificity.
Key structural features of the gonadorelin molecule are critical for receptor interaction:
N-Terminal Residues: The first three amino acids (pGlu¹-His²-Trp³) are considered crucial for determining the agonist activity of the molecule. oup.com
C-Terminal Residues: The carboxy-terminal portion of the peptide, particularly the Arginine at position 8 (Arg⁸), is necessary for high-affinity binding to the receptor. oup.com
Conformation: The GnRH peptide adopts a β-turn conformation, which brings the N-terminus and C-terminus into close proximity. This three-dimensional arrangement is believed to be important for fitting into the receptor's binding pocket. unifi.it
The GnRH receptor, a 328-amino acid protein, also possesses specific structural determinants for ligand binding. mdpi.comunifi.it Specific amino acid residues within the extracellular loops of the receptor form a binding pocket that recognizes and binds the GnRH ligand with high specificity. mdpi.com Studies have identified several key residues as being critical for this interaction, including Asp⁹⁸, Trp¹⁰¹, Asn¹⁰², Lys¹²¹, and Asp³⁰². mdpi.com The interaction between these specific residues on the receptor and the key amino acids on the gonadorelin peptide ensures the high degree of specificity and affinity characteristic of this hormonal system.
Intracellular Signaling Cascades Triggered by this compound
Upon binding of gonadorelin to the GnRH-R, the receptor undergoes a conformational change that enables it to couple with and activate intracellular heterotrimeric G proteins, primarily of the Gαq/11 subclass. mdpi.comguidetopharmacology.org This event initiates a cascade of intracellular signaling pathways that transduce the extracellular hormonal signal into a cellular response.
The canonical signaling pathway activated by the GnRH-R in pituitary gonadotropes is the phospholipase C (PLC) pathway. mdpi.compatsnap.com The activated Gαq/11 subunit of the G protein, in turn, activates the effector enzyme Phospholipase C-beta (PLCβ). wikipedia.orgmdpi.com
PLCβ acts on a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂). patsnap.com The enzyme catalyzes the hydrolysis of PIP₂ into two distinct second messenger molecules: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). patsnap.com The generation of these two molecules is a critical bifurcation point in the signaling cascade, leading to the activation of parallel pathways that work in concert to stimulate gonadotropin secretion.
Following its production from PIP₂ hydrolysis, the water-soluble inositol 1,4,5-trisphosphate (IP₃) molecule diffuses from the plasma membrane into the cytoplasm. patsnap.com Its primary target is the IP₃ receptor, a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER). patsnap.com
The binding of IP₃ to its receptor triggers the opening of the channel, resulting in the rapid release of stored calcium ions (Ca²⁺) from the ER into the cytoplasm. This leads to a sharp and transient increase in the intracellular free Ca²⁺ concentration. This initial peak in cytosolic calcium is derived largely from these intracellular stores. This is followed by a more sustained, lower-level elevation of intracellular calcium, which is maintained by the influx of extracellular Ca²⁺ through voltage-sensitive calcium channels in the plasma membrane. The mobilization of intracellular calcium is a pivotal event, as Ca²⁺ acts as a critical second messenger that mediates the exocytosis of vesicles containing LH and FSH.
Phospholipase C (PLC) Pathway Activation
Diacylglycerol (DAG) Formation and Protein Kinase C (PKC) Activation
Upon binding of gonadorelin to its receptor, a key signaling pathway involving the activation of phospholipase C is initiated. patsnap.com This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com While IP3 is responsible for mobilizing intracellular calcium, DAG plays a pivotal role in the activation of Protein Kinase C (PKC), a family of enzymes that phosphorylate other proteins. patsnap.comebi.ac.ukwikipedia.org The activation of PKC is a critical step in the signaling cascade, influencing various cellular responses, including gene expression and hormone secretion. nih.govfrontiersin.org Conventional PKC isoforms are activated by both calcium ions and DAG. ucsd.edu
Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement
The signaling cascade initiated by gonadorelin extends to the activation of the mitogen-activated protein kinase (MAPK) superfamily. nih.gov Research has shown that GnRH stimulates the activity of several key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govuwo.ca This activation appears to be mediated, at least in part, by PKC. nih.govnih.gov Studies have demonstrated that GnRH treatment leads to a rapid and sustained increase in MAPK activity in gonadotrope cells. nih.gov The MAPK pathways are crucial for mediating the effects of GnRH on both gonadotropin synthesis and secretion, as well as playing a role in the transcriptional activation of gonadotropin genes. nih.govnih.govresearchgate.net
Regulation of Gene Transcription and Protein Synthesis in Gonadotropes
This compound significantly influences the genetic machinery of gonadotrope cells, stimulating the expression of genes responsible for producing the gonadotropins, LH and FSH. frontiersin.orgnih.gov This regulation occurs through the activation of specific transcription factors and modifications to the chromatin structure, making the genes more accessible for transcription. frontiersin.org GnRH has been shown to increase the acetylation of histones, a modification associated with active gene expression. frontiersin.org Furthermore, GnRH can induce a rapid increase in protein synthesis, a process that is not solely dependent on new mRNA synthesis, suggesting a role for translational control in the acute response to GnRH. ucsd.edu This allows for a swift response to hypothalamic signals, providing a mechanism for fine-tuning gonadotrope function. ucsd.edu
Differential Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion
A remarkable feature of the GnRH system is its ability to differentially regulate the secretion of LH and FSH from the same gonadotrope cell. This differential regulation is primarily achieved through variations in the pattern of gonadorelin administration.
Pulsatile Administration Effects on LH and FSH Release
The physiological secretion of GnRH is pulsatile, and mimicking this pattern is crucial for normal reproductive function. bachem.comncats.io Pulsatile administration of gonadorelin stimulates the release of both LH and FSH. patsnap.combachem.com The frequency and amplitude of these pulses are key determinants of the relative amounts of each gonadotropin secreted. drugbank.comncats.io In women, the frequency and amplitude of LH pulses vary throughout the menstrual cycle, with pulses occurring every 1 to 2 hours in the early follicular phase and becoming less frequent (every 4 hours) during the luteal phase. nih.gov This pulsatile nature is essential for processes like follicular development, ovulation, and the maintenance of the corpus luteum. ncats.ionih.gov Continuous administration, in contrast, leads to a suppression of LH and FSH levels. bachem.com
Impact of Pulse Frequency and Amplitude on Gonadotropin Gene Transcription
The frequency of gonadorelin pulses has a direct and differential impact on the transcription of the genes encoding the subunits of LH and FSH. nih.gov Generally, faster pulse frequencies favor the transcription of the LHβ subunit gene, while slower frequencies preferentially stimulate the transcription of the FSHβ subunit gene. nih.govnih.govucsd.edu For instance, studies in GnRH-deficient rats have shown that fast-frequency GnRH pulses (every 30 minutes) lead to significant increases in LHβ gene transcription, whereas slow-frequency pulses (every 240 minutes) result in a sustained rise in FSHβ gene transcription. nih.gov The common α-subunit gene transcription is stimulated by both frequencies, but an increase in its mRNA levels requires fast-frequency pulses. nih.gov
Table 1: Effect of GnRH Pulse Frequency on Gonadotropin Subunit Gene Transcription
| Pulse Frequency | LHβ Gene Transcription | FSHβ Gene Transcription | α-Subunit mRNA Levels |
| Fast | Increased nih.govnih.gov | Transiently Increased nih.gov | Increased nih.gov |
| Slow | Unaffected nih.gov | Sustained Increase nih.govnih.gov | Unaffected nih.gov |
This table summarizes the general effects of GnRH pulse frequency on the transcription of gonadotropin subunit genes based on available research.
Mechanisms of GnRH Receptor Desensitization and Downregulation with Continuous Exposure
While pulsatile administration of gonadorelin is stimulatory, continuous exposure leads to a state of desensitization and downregulation of the GnRH receptors. patsnap.combachem.com This paradoxical effect is the basis for the clinical use of GnRH agonists in certain conditions. wikipedia.org After an initial "flare" effect where LH and FSH levels increase, continuous stimulation causes the pituitary gland to become less responsive to GnRH. wikipedia.orgmdpi.com This desensitization is achieved through several mechanisms, including the internalization and subsequent degradation of GnRH receptors, a process known as downregulation. wikipedia.orgnih.gov This reduction in the number of available receptors on the cell surface leads to a profound decrease in LH and FSH secretion, effectively shutting down gonadal steroid production. bachem.comwikipedia.org
Pharmacodynamics of this compound in Endocrine Systems
The pharmacodynamic properties of this compound are centered on its ability to modulate the release of key hormones from the anterior pituitary, which in turn governs the function of the gonads and the production of sex steroids. drugbank.comwikipedia.org
This compound acts as an agonist at the GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland. patsnap.comwikipedia.org This binding initiates a signaling cascade that leads to the synthesis and secretion of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.comdrugbank.comontosight.ai The cellular mechanism involves the activation of the phospholipase C pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the release of LH and FSH. patsnap.com
The pattern of gonadorelin administration significantly influences the pituitary's response. patsnap.comnih.gov Pulsatile administration, mimicking the natural, episodic release of endogenous GnRH, stimulates the sustained release of LH and FSH. patsnap.com In contrast, continuous or high-dose administration leads to a downregulation of GnRH receptors on the pituitary cells. patsnap.com This desensitization results in a paradoxical suppression of LH and FSH secretion. patsnap.com The response of the pituitary to gonadorelin can also be influenced by the mode of delivery; for instance, rapid intravenous boluses have been shown to elicit a more robust LH and FSH response compared to slower infusions. nih.gov
| Administration Pattern | Pituitary Response | Gonadotropin Secretion |
| Pulsatile | Mimics natural GnRH secretion | Stimulates LH and FSH release |
| Continuous | Downregulation of GnRH receptors | Suppresses LH and FSH release |
The gonadotropins, LH and FSH, released under the influence of this compound, are the primary regulators of gonadal steroidogenesis. patsnap.comdrugbank.com In males, LH stimulates the Leydig cells in the testes to produce and secrete testosterone (B1683101). patsnap.com FSH, in conjunction with testosterone, acts on the Sertoli cells to support spermatogenesis. patsnap.com
In females, the roles of LH and FSH are cyclical and more complex. FSH is responsible for the growth and development of ovarian follicles, which in turn produce estrogen. patsnap.com As estrogen levels rise, they typically exert negative feedback on the pituitary. However, a surge in LH, triggered by a peak in estrogen levels, is the critical event that induces ovulation. patsnap.com Following ovulation, the remaining follicular structure, the corpus luteum, produces progesterone (B1679170) under the influence of LH. patsnap.com
Therefore, by controlling the release of LH and FSH, this compound indirectly regulates the synthesis and secretion of testosterone, estrogen, and progesterone. patsnap.comdrugbank.com The nature of this regulation—stimulation or suppression—is dependent on the mode of gonadorelin administration. patsnap.com
Pharmacokinetics and Biodistribution Research
The pharmacokinetic profile of this compound is characterized by its rapid absorption and short duration of action, which necessitates specific administration strategies to achieve the desired therapeutic effect. patsnap.comdrugbank.com
This compound can be administered through various routes, each with distinct absorption characteristics. patsnap.comwikipedia.org
Intravenous (IV) injection provides immediate and complete bioavailability, as the compound is introduced directly into the systemic circulation. patsnap.com
Subcutaneous (SC) and intramuscular (IM) injections result in rapid absorption, though the onset of action is slower and the duration may be slightly longer compared to the IV route. patsnap.comnih.gov Bioavailability via these routes can be more variable. patsnap.com
Nasal spray is another available route of administration. wikipedia.org
Studies in animal models have shown that the formulation of the GnRH analog can significantly impact its bioavailability. For example, suspension formulations have been observed to have higher bioavailability compared to solutions. nih.gov
| Administration Route | Absorption Speed | Bioavailability |
| Intravenous (IV) | Immediate | Complete |
| Subcutaneous (SC) | Rapid | Variable |
| Intramuscular (IM) | Rapid | Variable |
| Nasal | - | - |
This compound has a very short half-life in the body. patsnap.comdrugbank.com Its distribution half-life is estimated to be between 2 to 10 minutes, with a terminal half-life of 10 to 40 minutes. drugbank.comwikipedia.org This rapid clearance is due to its metabolism by hydrolysis into smaller, inactive peptide fragments. drugbank.comwikipedia.org This metabolic inactivation is a key factor necessitating frequent, pulsatile administration when aiming to mimic the natural physiological release of GnRH. patsnap.com
Preclinical Research and Animal Models
In Vitro Studies on Gonadorelin (B1671987) Monoacetate
In vitro studies are fundamental to understanding the cellular and molecular mechanisms of gonadorelin monoacetate. These laboratory-based experiments utilize cultured cells and biochemical assays to dissect its direct effects on pituitary cells and its interaction with its receptor.
To investigate the function of gonadorelin, which is a synthetic form of gonadotropin-releasing hormone (GnRH), researchers employ specialized cell culture models that mimic the pituitary gonadotropes—the cells responsible for producing and secreting luteinizing hormone (LH) and follicle-stimulating hormone (FSH). oup.com
A widely used and crucial model is the murine-derived, immortalized gonadotrope cell line, αT3-1. nih.gov These cells express GnRH receptors (GnRHR) and respond to GnRH stimulation, providing a consistent and reproducible system for studying the molecular events that follow receptor activation. oup.comnih.gov Research using αT3-1 cells has shown that GnRH can induce significant changes in cell shape and movement, which is mediated by the actin cytoskeleton. nih.gov Another important model is the GT1 cell line, an immortalized line of GnRH-secreting hypothalamic neurons. oup.com While these are neurons, they are used to study the regulation of GnRH itself, which is essential for understanding the signals that gonadotropes receive. oup.com Primary pituitary cell cultures, derived directly from animal tissues (e.g., rats), are also used. Although more complex to maintain, they offer an environment that more closely resembles the physiological state, containing various pituitary cell types that can interact and influence gonadotrope function. oup.com
These models are instrumental in dissecting the signaling pathways and gene expression changes that gonadorelin induces in its target cells.
Understanding the interaction between gonadorelin and its receptor is critical. Gonadorelin acetate (B1210297) functions by binding to GnRH receptors, which are G protein-coupled receptors located on the surface of pituitary gonadotrope cells. bachem.comresearchgate.net The specifics of this binding and the subsequent cellular signaling are elucidated through receptor binding assays and signal transduction analysis.
Receptor Binding Assays: These assays quantify the affinity of gonadorelin for the GnRH receptor. A common method is the competitive binding assay, which utilizes a radiolabeled GnRH analog. researchgate.netnih.gov In this setup, unlabeled gonadorelin competes with the radiolabeled ligand for binding to the receptor, typically expressed in cultured cells like HEK293T or on pituitary membranes. researchgate.net By measuring the displacement of the radiolabeled ligand at various concentrations of unlabeled gonadorelin, researchers can determine the binding affinity (expressed as Ki or Kd). oup.com
Signal Transduction Analysis: Upon binding to its receptor, gonadorelin initiates a cascade of intracellular events. bachem.com The GnRH receptor is primarily coupled to the Gq/11 family of G proteins. frontiersin.org Activation of Gq/11 stimulates the enzyme phospholipase Cβ, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to the synthesis and secretion of LH and FSH. frontiersin.org Assays measuring the accumulation of inositol phosphate (B84403) or changes in intracellular calcium are used to quantify the potency and efficacy of gonadorelin in activating these downstream pathways. researchgate.net
| Assay Type | Purpose | Key Measurement |
| Competitive Binding Assay | To determine the binding affinity of gonadorelin for the GnRH receptor. | Displacement of a radiolabeled ligand. |
| Inositol Phosphate Assay | To measure the activation of the Gq/11 signaling pathway. | Accumulation of inositol phosphate. |
| Intracellular Calcium Imaging | To visualize and quantify the release of intracellular calcium stores. | Changes in fluorescence of calcium-sensitive dyes. |
The effectiveness of GnRH is not only determined by its secretion but also by its rate of degradation by enzymes in the pituitary and blood. Steroid hormones, such as estradiol (B170435) and progesterone (B1679170), play a crucial role in modulating this metabolism, thereby influencing gonadotrope sensitivity. nih.gov In vitro studies using pituitary cells from rats and cynomolgus monkeys have demonstrated that estradiol can inhibit the metabolism of GnRH. nih.gov In one study, pituitary cells from proestrous rats, a time when estradiol levels are high, metabolized GnRH more slowly than cells from other stages of the estrous cycle. nih.gov Similarly, treating ovariectomized monkeys with estradiol almost completely blocked the ability of their pituitary cells to degrade GnRH in vitro. nih.gov Progesterone, when administered after estradiol priming, also contributed to attenuating the clearance of GnRH. nih.gov This suggests that the steroid hormone environment directly impacts the local concentration and duration of action of GnRH at the pituitary level, potentially enhancing the LH and FSH response. nih.gov
In Vivo Animal Model Studies
In vivo studies using animal models are essential for understanding the integrated physiological effects of this compound within a complex biological system. These models allow researchers to examine its impact on the entire hypothalamic-pituitary-gonadal (HPG) axis and resulting reproductive outcomes.
Rodents, particularly mice and rats, are the most extensively used animal models in reproductive endocrinology research due to their short reproductive cycles, well-characterized physiology, and the availability of genetic manipulation tools. nih.govnih.gov These models are invaluable for studying the pulsatile nature of GnRH release and its downstream effects on the reproductive system. nih.govnih.gov
Researchers use rodent models to investigate how gonadorelin influences the entire cascade of reproductive events, from stimulating the pituitary to inducing gonadal steroid production and gametogenesis. frontiersin.org For instance, studies in female rodents examine the effects of GnRH analogs on the estrous cycle, follicular dynamics, and ovulation. frontiersin.org Transgenic mouse models, in which specific genes related to hormone receptors or signaling molecules are knocked out or altered, have been particularly insightful. nih.gov These genetic models have helped to confirm the necessity of specific receptors, like the estrogen receptor α (ERα) and the progesterone receptor (PGR), for normal reproductive function and feedback mechanisms that control GnRH release. nih.gov
A primary application of gonadorelin in preclinical research is to study its role in inducing ovulation and promoting follicular development. The release of GnRH, mimicked by gonadorelin, triggers the pituitary to secrete LH and FSH. frontiersin.org FSH is critical for the initial growth and maturation of ovarian follicles, while the surge of LH is the direct trigger for ovulation—the release of a mature oocyte from a Graafian follicle. frontiersin.orgfrontiersin.org
In rodent models, researchers can manipulate the hormonal environment to study these processes in detail. For example, studies in rats have shown that Graafian follicles capable of ovulation are present throughout different reproductive states, including pregnancy. nih.gov While GnRH itself is the primary initiator, downstream hormones like human chorionic gonadotropin (hCG), which mimics the action of LH, have been used experimentally in rats to induce ovulation at various stages, demonstrating the responsiveness of mature follicles. nih.gov Studies also show that GnRH agonists can have direct effects on the ovary, influencing processes like apoptosis in granulosa cells, which is a key factor in follicular selection and atresia. researchgate.net The interplay between GnRH-stimulated gonadotropins and local ovarian factors is crucial for the selection of a dominant follicle that will ultimately ovulate.
| Model | Application in Research | Key Findings |
| Female Rats | Studying follicular dynamics and responsiveness to gonadotropin stimulation. | Healthy, large follicles capable of ovulation exist throughout pregnancy and can be induced to ovulate with an LH-like stimulus. nih.gov |
| Transgenic Mice | Investigating the genetic and molecular pathways controlling reproduction. | Deletion of steroid hormone receptors (e.g., ERα) disrupts estrous cycles and prevents estrogen-positive feedback necessary for the LH surge. nih.gov |
Rodent Models (Mice, Rats) for Reproductive Endocrinology Research
Spermatogenesis Studies
In a study on male dogs, the GnRH superagonist deslorelin (B1574756) was evaluated as a potential contraceptive. The administration of deslorelin implants led to a significant disruption of the seminiferous tubules and atrophy, resulting in a state of aspe_rmatogenesis. By days 41 and 101 after implantation, 90-100% of the seminiferous tubules were atrophic and lacked sperm production. This effect was found to be reversible, with a complete recovery of spermatogenesis observed after the treatment period.
Cancer Research (Prostate, Breast, Intestinal Tumorigenesis)
The role of gonadorelin and its analogs in cancer research is multifaceted, with a significant focus on hormone-dependent cancers like prostate and breast cancer. Gonadotropin-releasing hormone (GnRH) receptor agonists are a cornerstone of androgen deprivation therapy (ADT) for prostate cancer. researchgate.net Preclinical models that accurately replicate metastatic prostate cancer are crucial for developing new therapies. nih.gov Recent research has focused on establishing patient-derived xenograft (PDX) models of metastatic prostate cancer, including androgen receptor-positive (AR+) bone metastasis models. nih.gov These models, which can exhibit osteoblastic, osteolytic, or mixed phenotypes, provide a clinically relevant platform for investigating the mechanisms of castration resistance and for testing novel therapeutic strategies. nih.gov
In the context of castration-resistant prostate cancer (CRPC), a subset of tumors expresses a gastrointestinal (GI) transcriptome, which is associated with resistance to androgen receptor pathway inhibition. nih.gov Preclinical studies using cell-derived xenograft models have shown that inhibiting key transcriptional regulators in these GI-positive tumors can reduce tumor growth, suggesting a potential therapeutic avenue for this aggressive subtype of prostate cancer. nih.gov
Central Nervous System Effects (e.g., GABA-induced depolarization in spinal ganglion neurons)
Gamma-aminobutyric acid (GABA) is a major neurotransmitter in the central nervous system, and its interaction with GnRH neurons is complex. nih.gov While GABA is typically an inhibitory neurotransmitter in the mature brain, it has an excitatory effect on most mature GnRH neurons. nih.gov This excitatory action is thought to play a role in the synchronous activity of GnRH neurons, which is necessary for the pulsatile release of GnRH and subsequent gonadotropin secretion. frontiersin.org
Studies have shown that GABA can induce depolarization in spinal ganglion neurons. nih.gov This effect is mediated by the GABAA receptor and is dependent on the intracellular chloride concentration. frontiersin.orgnih.gov The depolarizing action of GABA on GnRH neurons may contribute to the generation of discrete episodes of GnRH secretion. frontiersin.org The polarity of the GABA response in GnRH neurons can switch from depolarizing to hyperpolarizing during development, a process that is thought to be important for the timing of puberty. nih.govfrontiersin.org
Large Animal Models (Cattle, Rabbits, Monkeys, Sheep, Pigs) for Reproductive Management and Fertility
Large animal models, including cattle, sheep, pigs, and non-human primates, are invaluable in gynecological and reproductive research due to their physiological similarities to humans. nih.govresearchgate.net These models provide a more accurate representation of human reproductive processes, such as hormonal regulation and organ structure, compared to smaller animal models. nih.gov For instance, pigs have a reproductive cycle that is similar to that of humans, and non-human primates share many genetic and anatomical traits with humans, making them suitable for studying menstrual disorders, infertility, and reproductive cancers. nih.gov Sheep are also frequently used in reproductive research due to similarities in gonadal differentiation, placental development, and ovarian dynamics. nih.govresearchgate.net Rabbits, guinea pigs, sheep, and rhesus monkeys have all been utilized as models in reproductive physiology to study various aspects of pregnancy and placental function. nih.gov
Estrus Synchronization Protocols and Ovulation Induction
Gonadorelin and its analogs are widely used in large animal reproductive management for estrus synchronization and ovulation induction. nih.govresearchgate.net In cattle, various protocols have been developed to synchronize estrus and allow for fixed-time artificial insemination (FTAI). drugs.com These protocols often involve the use of a gonadotropin-releasing hormone (GnRH) product, such as gonadorelin, in combination with other hormones like prostaglandin (B15479496) F2α and progesterone. frontiersin.org
Studies in beef cows have evaluated the effectiveness of different GnRH compounds, including gonadorelin hydrochloride and gonadorelin diacetate tetrahydrate, in synchronization protocols. frontiersin.orgfrontiersin.org While some research in dairy cows has suggested potential differences in ovulation rates between these compounds, large-scale studies in beef cows have not found significant differences in pregnancy rates to TAI. frontiersin.orgfrontiersin.org The use of presynchronization strategies, such as the 7&7 Synch protocol, has been shown to improve fertility outcomes in beef cows. frontiersin.org
In sheep, GnRH has been shown to be effective in inducing ovulation in both long-term and short-term synchronization protocols. researchgate.net The use of GnRH resulted in 100% of ewes ovulating and accelerated the time to ovulation. researchgate.net This precise control over ovulation is particularly important for improving the success of FTAI, especially when using frozen-thawed semen. researchgate.net
Treatment of Ovarian Follicular Cysts and Anovulation
Ovarian follicular cysts are a common cause of reproductive inefficiency in cattle, characterized by the failure of mature follicles to ovulate. creative-peptides.com Gonadorelin is indicated for the treatment of these cysts. drugs.comfda.gov The administration of gonadorelin initiates the release of endogenous luteinizing hormone (LH), which helps to cause ovulation and luteinization of the cystic follicle. drugs.comcreative-peptides.comfda.gov
Studies have demonstrated the effectiveness of gonadorelin diacetate tetrahydrate for the treatment of ovarian follicular cysts in dairy cattle. drugs.com Gonadorelin hydrochloride has also been shown to be an effective treatment option. creative-peptides.com The underlying cause of ovarian follicular cysts is often an absence of the pre-ovulatory LH surge, and gonadorelin works by mimicking this natural surge. creative-peptides.com
While both GnRH and human chorionic gonadotropin (hCG) have been used to treat cystic ovarian follicles, evidence suggests that GnRH may be a more appropriate first-line therapy due to factors such as immunogenicity and cost associated with hCG. veterinary-practice.com
Comparative Efficacy of Different Gonadorelin Compounds (e.g., Hydrochloride vs. Diacetate Tetrahydrate)
Several studies have compared the efficacy of different gonadorelin compounds, primarily gonadorelin hydrochloride and gonadorelin diacetate tetrahydrate, in reproductive synchronization protocols in cattle. frontiersin.orgfrontiersin.orgtdl.orgtdl.org
A pilot trial in dairy cows aimed to determine if there was a significant difference in progesterone levels following treatment with either gonadorelin hydrochloride or gonadorelin diacetate tetrahydrate 7 days after artificial insemination. tdl.orgtdl.org However, under the field conditions of this particular study, no significant difference in progesterone levels was observed between the two groups or when compared to a placebo. tdl.orgtdl.org
In beef cows, a large-scale study involving over 1,500 animals found no significant differences in pregnancy rates to timed artificial insemination (TAI) between cows treated with gonadorelin hydrochloride and those treated with gonadorelin diacetate tetrahydrate. frontiersin.org This was consistent across both standard synchronization and presynchronization protocols. frontiersin.org Similarly, other on-farm studies with large numbers of dairy cows have shown that gonadorelin injection (hydrochloride) resulted in equivalent conception risks compared to other GnRH products containing gonadorelin diacetate tetrahydrate in fixed-time AI protocols. zoetisus.com
Interactive Data Tables
Table 1: Comparative Efficacy of Gonadorelin Compounds on Pregnancy Rates in Beef Cows
| Treatment Group | Synchronization Protocol | Number of Cows | Pregnancy Rate (%) |
| Gonadorelin Hydrochloride | 7-day CO-Synch + CIDR | 793 | 53.9 |
| Gonadorelin Diacetate Tetrahydrate | 7-day CO-Synch + CIDR | 792 | 53.9 |
| Gonadorelin Hydrochloride | 7&7 Synch | 792 | 60.9 |
| Gonadorelin Diacetate Tetrahydrate | 7&7 Synch | 793 | 60.9 |
Data derived from a study on synchronized and presynchronized beef cows. frontiersin.org
Table 2: Effect of GnRH on Ovulation in Ewes
| Synchronization Protocol | GnRH Treatment | Number of Ewes | Ovulation Rate (%) |
| Long-term | With GnRH | 11 | 100 |
| Long-term | Without GnRH | 10 | 70 |
| Short-term | With GnRH | 10 | 100 |
| Short-term | Without GnRH | 10 | 80 |
Data from a study on ovulation induction in ewes. researchgate.net
Impact on Pregnancy Rates and Reproductive Efficiency
In bovine species, the administration of gonadorelin at the time of embryo transfer has been shown to increase pregnancy rates. One study reported a notable increase in pregnancies per embryo transfer at both 30 and 60 days post-transfer in treated animals compared to control groups.
Research in river buffaloes has also indicated a significant improvement in pregnancy rates following gonadorelin administration. A study involving lactating cyclic buffaloes demonstrated a substantial increase in the pregnancy rate to first service when gonadorelin was administered either at the time of artificial insemination or between days 11 and 13 post-insemination, compared to an untreated control group. sid.irresearchgate.net The pregnancy rate in the control group was 25%, while the groups treated with gonadorelin at the time of artificial insemination or 11-13 days post-insemination had pregnancy rates of 55% and 58%, respectively. sid.irresearchgate.net
Studies in goats have shown that treatment with a gonadorelin analog at the time of estrus can lead to an increased number of corpora lutea and a higher number of embryos at days 28 and 42 of gestation. nih.gov This suggests a positive impact on ovulation and early embryonic development, contributing to improved prolificacy. nih.gov
In rabbits, the use of gonadorelin has also been associated with enhanced reproductive performance. A study in Croatian Big Silver Marten rabbits found that treatment with gonadorelin after natural mating resulted in significantly improved kindling rates and larger litter sizes at birth and at weaning compared to untreated does. researchgate.net
The following table summarizes the observed effects of gonadorelin on reproductive parameters in different animal models based on the available preclinical research.
Table 1: Impact of Gonadorelin on Reproductive Efficiency in Various Animal Models
| Animal Model | Key Findings |
|---|---|
| Bovine (Cattle) | Increased pregnancy per embryo transfer at 30 and 60 days. |
| River Buffalo | Significantly improved pregnancy rates to first service when administered at the time of AI or during the mid-luteal phase (55-58% vs. 25% in controls). sid.irresearchgate.net |
| Goat | Increased number of corpora lutea and embryos, leading to improved prolificacy. nih.gov |
| Rabbit (Croatian Big Silver Marten) | Significantly better kindling rate and litter size at birth and weaning. researchgate.net |
Embryotoxicity and Teratogenicity Studies in Animal Models
Information regarding specific embryotoxicity and teratogenicity studies on this compound in animal models is limited in publicly available scientific literature. A summary report from the Committee for Veterinary Medicinal Products (CVMP) noted a lack of data on reproductive toxicity and teratogenicity for gonadorelin. europa.eu
Standard preclinical safety evaluations for pharmaceuticals often include embryofetal development toxicity studies in rodent and non-rodent species, typically rats and rabbits, to assess the potential for adverse effects on the developing fetus. nih.gov These studies generally involve administering the test substance during the period of organogenesis and examining for effects on fetal viability, growth, and the presence of external, visceral, and skeletal malformations. nih.gov
While general methodologies for conducting such studies are well-established, specific data from studies performed with this compound are not readily accessible.
Table 2: Status of Embryotoxicity and Teratogenicity Data for Gonadorelin
| Study Type | Animal Model | Findings |
|---|---|---|
| Embryotoxicity | Rat | Data not publicly available. |
| Teratogenicity | Rabbit | Data not publicly available. |
Clinical Research Applications and Methodologies
Clinical Trial Design and Implementation
Randomized controlled trials (RCTs) represent the gold standard for determining the efficacy of interventions. In the context of gonadorelin (B1671987) monoacetate, RCTs are designed to compare its effects against a placebo or other active treatments in a controlled and unbiased manner. A systematic review and meta-analysis of three RCTs assessing pulsatile GnRH treatment in women with hypothalamic amenorrhea demonstrated high ovulation rates. researchgate.net The pooled data from these trials indicated an ovulation rate of 75.64%. researchgate.net Furthermore, the analysis of these RCTs showed a live birth rate per ovulatory cycle of 35.33%. researchgate.net These findings from RCTs are fundamental in establishing the therapeutic efficacy of pulsatile gonadorelin administration. An abstract from 2020 detailed a study where pulsed doses of 15 mcg and 20 mcg of subcutaneous GnRH (Lutrepulse®) were found to be superior to a placebo in terms of ovulation rate. umaryland.edu
Open-label and non-randomized studies provide valuable insights into the real-world application and effectiveness of gonadorelin monoacetate. These studies, while lacking the randomization of RCTs, can enroll a broader patient population and reflect clinical practice more closely. A large, single-center retrospective cohort study conducted over 25 years analyzed the outcomes of pulsatile GnRH administration in 66 women with functional hypothalamic amenorrhea (FHA). nih.govnih.gov The study reported a 96% ovulation rate per cycle. nih.govnih.gov
Another retrospective analysis of 44 cycles in 24 patients with primary hypothalamic amenorrhea treated with intravenous pulsatile GnRH found an ovulation rate of 95%. nih.gov A systematic review and meta-analysis that included 32 observational studies revealed an ovulation rate of 85.2% with pulsatile GnRH treatment. researchgate.net These non-randomized studies consistently demonstrate high rates of ovulation induction with gonadorelin.
Adaptive clinical trial designs are innovative methodologies that allow for pre-planned modifications to the trial's course based on accumulating data. fda.gov This flexibility can lead to more efficient, informative, and ethical trials. fda.gov For instance, an adaptive design might involve adjusting the dosage of this compound, modifying the patient population, or stopping the trial early for success or futility based on interim analyses. fda.gov While specific adaptive trial designs for this compound are not extensively detailed in publicly available literature, the principles of such designs are applicable. A Bayesian adaptive design, for example, could be employed to optimize dosage regimens by using accumulating data to inform subsequent treatment allocations, potentially leading to a more personalized and effective therapeutic approach. nih.govgithub.io
A scoping review is a method used to map the existing literature on a particular topic, identifying key concepts, sources of evidence, and research gaps. nih.gov This methodology is valuable for synthesizing clinical research on this compound. A scoping review on this topic would involve a broad search of databases to identify all relevant studies, followed by a systematic screening and data extraction process. nih.gov The findings would then be collated and summarized to provide a comprehensive overview of the current state of research, which can inform future clinical trials and practice guidelines. For example, a systematic scoping review of rodent models of functional hypothalamic amenorrhea was conducted to summarize and analyze research methodologies and findings to guide future investigations. nih.gov
Investigational Uses in Human Reproductive Health
A primary investigational application of this compound is in the management of certain disorders of the reproductive axis, particularly those stemming from hypothalamic dysfunction.
This compound, administered in a pulsatile fashion to mimic the natural secretion of GnRH, is a key therapeutic option for inducing ovulation in women with hypothalamic amenorrhea. umaryland.edu This condition is characterized by the cessation of menstruation due to a disruption in the pulsatile release of GnRH from the hypothalamus. elsevierpure.com
Clinical studies have consistently demonstrated the high efficacy of this treatment. A 25-year retrospective cohort study of 66 patients with functional hypothalamic amenorrhea (FHA) reported a 96% ovulation rate per cycle. nih.govnih.gov In this study, monofollicular ovulation was observed in 75% of cycles. nih.govnih.gov The cumulative clinical pregnancy rate per treatment was 74.4%, and the live birth rate per treatment was 65.9%. nih.govnih.gov
A comparative study of women with FHA and polycystic ovarian morphology showed that pulsatile GnRH therapy resulted in a significantly higher ovulation rate (78.6%) compared to gonadotropins (56.6%). researchgate.net The pregnancy rates were also significantly higher with GnRH therapy, both per initiated cycle (26.9% vs. 7.6%) and per patient (65.8% vs. 23.5%). researchgate.net
The following interactive table summarizes key findings from various studies on the use of pulsatile GnRH for ovulation induction in hypothalamic amenorrhea.
| Study Type | Number of Patients/Cycles | Ovulation Rate | Monofollicular Ovulation Rate | Clinical Pregnancy Rate | Live Birth Rate | Citation(s) |
| Retrospective Cohort | 66 patients / 212 cycles | 96% per cycle | 75% of cycles | 74.4% per treatment | 65.9% per treatment | nih.govnih.gov |
| Retrospective Analysis | 24 patients / 44 cycles | 95% | 91% of cycles | 45% per ovulatory cycle | Not Reported | nih.gov |
| Comparative Study | 38 patients (GnRH group) | 78.6% | Not Reported | 26.9% per initiated cycle | Not Reported | researchgate.net |
| Systematic Review (Observational) | 32 studies | 85.2% | Not Reported | Not Reported | Not Reported | researchgate.net |
| Systematic Review (RCTs) | 3 studies | 75.64% | Not Reported | Not Reported | 35.33% per ovulatory cycle | researchgate.net |
Induction of Ovulation in Hypothalamic Amenorrhea
Primary Hypothalamic Amenorrhea
This compound, a synthetic form of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of primary hypothalamic amenorrhea (HA), a condition characterized by the absence of menstruation due to a deficiency in the pulsatile secretion of GnRH from the hypothalamus. nih.govresearchgate.net The therapeutic goal is to mimic the natural, pulsatile release of GnRH, thereby stimulating the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn promotes follicular development, ovulation, and subsequent menstruation. drugbank.com
The administration of gonadorelin via a portable infusion pump allows for the delivery of GnRH in a manner that closely resembles the endogenous secretory pattern, which is crucial for successful treatment outcomes. nih.govresearchgate.net This method has been shown to be an effective and practical approach for ovulation induction in this patient population. nih.gov
Table 1: Efficacy of Pulsatile GnRH in Primary Hypothalamic Amenorrhea
| Outcome Metric | Result |
|---|---|
| Ovulation Rate | 95% |
| Single Follicle Development | 91% of cycles |
| Pregnancy Rate per Ovulatory Cycle | 45% |
| Pregnancy Rate per Patient | 83% |
Data from a retrospective analysis of 44 cycles in 24 patients. nih.gov
Secondary Hypothalamic Amenorrhea
Secondary hypothalamic amenorrhea (SHA) involves the cessation of menstruation for three or more consecutive cycles in women who have previously menstruated. researchgate.net This condition is often associated with stressors such as significant weight loss, excessive exercise, or psychological stress, which disrupt the normal pulsatile release of GnRH. researchgate.netumaryland.edu this compound serves as a replacement therapy to restore the physiological hormonal cascade necessary for ovulation and menstruation. citeline.com
Research on the use of pulsatile GnRH in functional hypothalamic amenorrhea (FHA), a common form of SHA, has shown high rates of success. A 25-year retrospective cohort study involving 66 patients with FHA who underwent 82 treatments with a pulsatile GnRH pump demonstrated an ovulation rate of 96% per cycle. nih.govnih.gov Monofollicular ovulation, which mimics the natural cycle and reduces the risk of multiple pregnancies, was observed in 75% of the cycles. nih.govnih.gov
The study reported a cumulative clinical pregnancy rate of 74.4% per treatment and a live birth rate of 65.9% per treatment. nih.govnih.gov The miscarriage rate was 11.5%, and only one twin pregnancy (1.6%) occurred, underscoring the safety and physiological nature of this treatment modality compared to other ovulation induction methods. nih.govnih.gov
Table 2: Outcomes of Pulsatile GnRH Therapy in Functional Hypothalamic Amenorrhea
| Outcome Metric | Result |
|---|---|
| Number of Patients | 66 |
| Total Treatments | 82 |
| Total Cycles | 212 |
| Ovulation Rate per Cycle | 96% |
| Monofollicular Ovulation Rate | 75% |
| Biochemical Pregnancy Rate per Treatment | 80.5% |
| Cumulative Clinical Pregnancy Rate per Treatment | 74.4% |
| Live Birth Rate per Treatment | 65.9% |
| Miscarriage Rate | 11.5% |
| Multiple Pregnancy Rate | 1.6% (one dizygotic twin pregnancy) |
Data from a 25-year single-center retrospective cohort study. nih.govnih.gov
Pulsatile GnRH Delivery Systems (e.g., LutrePulse, OmniPod Pump)
The successful administration of gonadorelin for hypothalamic amenorrhea relies on delivery systems that can accurately mimic the natural pulsatile secretion of GnRH. springermedizin.de The LutrePulse system, which utilizes a computerized pump, was one of the earlier devices designed for this purpose, delivering gonadorelin acetate (B1210297) intravenously every 90 minutes. citeline.com This system demonstrated a 93% ovulation rate and a 62% pregnancy efficacy in women with primary hypothalamic amenorrhea. citeline.com
More recent advancements have led to the development of subcutaneous delivery systems like the LutrePulse OmniPod Pump. nih.govspringermedizin.declinicaltrials.gov This system consists of a programmable "manager" and a "pod" that delivers a specific dose of gonadorelin subcutaneously at regular intervals, typically every 90 minutes. nih.govspringermedizin.de This newer technology offers greater convenience for patients, reducing the need for frequent office visits as the device can be programmed by the healthcare professional or the patient. nih.govspringermedizin.de
A multicenter, double-blind, randomized, placebo-controlled Phase III clinical trial was designed to evaluate the efficacy of three different doses of subcutaneous pulsatile GnRH administered via the OmniPod pump for ovulation induction in women with primary amenorrhea and hypogonadotropic hypogonadism. clinicaltrials.gov The primary objective of such studies is to determine the ovulation rate compared to placebo, with secondary objectives including clinical and biochemical pregnancy rates, and evaluation of follicular development. clinicaltrials.gov These modern delivery systems represent a significant step forward in providing a more physiologic and patient-friendly approach to treatment. nih.govspringermedizin.de
Treatment of Hypogonadotropic Hypogonadism
Hypogonadotropic hypogonadism (HH) is a condition characterized by deficient sex hormone production due to a failure of the hypothalamus to secrete GnRH or the pituitary gland to secrete gonadotropins. bachem.comcenterwatch.com Gonadorelin acetate is a logical therapeutic choice for HH of hypothalamic origin, as it directly addresses the underlying GnRH deficiency. bachem.comnih.gov
In females with HH, pulsatile administration of gonadorelin is used to induce ovulation. umaryland.edu Clinical trials have been established to investigate the efficacy of pulsatile GnRH, such as the LutrePulse system, in women with primary amenorrhea associated with HH. clinicaltrials.govveeva.com The goal of these studies is to compare ovulation rates in patients receiving active treatment versus a placebo. veeva.com
In males with congenital hypogonadotropic hypogonadism (CHH), pulsatile gonadorelin therapy has been shown to be effective in inducing spermatogenesis. One study compared the efficacy of a pulsatile gonadorelin pump (PGP) to cyclical gonadotropin therapy (CGT) in azoospermic CHH men. nih.gov The results indicated that spermatogenesis was successfully induced in 90% of subjects in the PGP group, with a median time to spermatogenesis of 6 months. nih.gov This was significantly earlier than the 14 months observed in the CGT group, where 83.3% of subjects achieved spermatogenesis. nih.gov
Table 3: Spermatogenesis Induction in Congenital Hypogonadotropic Hypogonadism
| Treatment Group | Spermatogenesis Success Rate | Median Time to Spermatogenesis |
|---|---|---|
| Pulsatile Gonadorelin Pump (PGP) | 90% (9 out of 10 subjects) | 6 months |
| Cyclical Gonadotropin Therapy (CGT) | 83.3% (15 out of 18 subjects) | 14 months |
Data from a comparative study in azoospermic CHH men. nih.gov
Delayed Puberty Management
Delayed puberty is defined by the absence of secondary sexual characteristics by a certain age. jcrpe.org When this is due to a deficiency in GnRH secretion, a condition known as hypogonadotropic hypogonadism, pulsatile gonadorelin therapy can be used to initiate and maintain pubertal development in a manner that mimics the natural physiological process. jcrpe.orgnih.gov
A study involving 15 girls and 17 boys with delayed or arrested puberty utilized pulsatile subcutaneous GnRH administration. nih.gov The treatment, administered at 90-minute intervals, successfully induced the clinical features, growth acceleration, and hormonal changes characteristic of normal puberty. nih.gov Pelvic ultrasound in the female participants showed appropriate ovarian and uterine development. nih.gov This physiological approach to pubertal induction is considered an alternative to traditional sex steroid replacement therapy. jcrpe.org
The research distinguished between patients with permanent hypogonadotropic hypogonadism and those with constitutional delay of growth and puberty by assessing spontaneous gonadotropin pulsatility after treatment cessation. nih.gov This highlights the diagnostic utility of this treatment approach in addition to its therapeutic benefits.
Assisted Reproductive Technology (ART) Protocols
In the context of Assisted Reproductive Technology (ART), GnRH agonists like gonadorelin play a crucial role in controlled ovarian hyperstimulation (COH) protocols. nih.gov Their primary function is to prevent a premature luteinizing hormone (LH) surge, which could otherwise lead to the untimely release of oocytes and cycle cancellation. nih.govnih.gov
Several GnRH agonist protocols are utilized in ART, including long, short, and ultrashort protocols. nih.govnih.gov The long protocol, which involves starting the GnRH agonist in the luteal phase of the preceding cycle, has been compared to the short protocol, which starts on day 1 or 3 of the stimulation cycle. nih.gov A Cochrane review comparing these protocols found no conclusive evidence of a difference in live birth or ongoing pregnancy rates. nih.gov However, there was moderate-quality evidence suggesting a higher clinical pregnancy rate in the long protocol group. nih.gov
The ultrashort protocol involves administering the GnRH agonist for the first three days of the follicular phase, which can help suppress a premature LH surge while potentially retrieving more oocytes. walterbushnell.com The choice of protocol is often tailored to the individual patient's characteristics and response to treatment.
Diagnostic Applications for Pituitary Function Assessment
This compound is a valuable diagnostic tool for assessing the functional capacity of the anterior pituitary gland's gonadotropes, the cells responsible for producing LH and FSH. drugbank.comhealth.wa.gov.au The gonadorelin stimulation test involves administering a single dose of gonadorelin and then measuring the subsequent response of LH and FSH in the blood at timed intervals. health.wa.gov.aumayoclinic.org This test is particularly useful in the investigation of pubertal disorders, such as precocious or delayed puberty, and suspected hypogonadotropic hypogonadism. mft.nhs.uk
The methodology typically involves obtaining a baseline blood sample for LH and FSH, followed by the administration of gonadorelin. Subsequent blood samples are then collected, often at 30 and 60 minutes post-administration, to measure the peak hormone response. mft.nhs.uk The interpretation of the results depends on the clinical context and the patient's pubertal stage. A pubertal response is generally characterized by a significant rise in LH, with the peak LH level being greater than the peak FSH level. mft.nhs.uk
| Pubertal Stage | Typical LH Response to Gonadorelin | Typical FSH Response to Gonadorelin |
|---|---|---|
| Prepubertal | Peak LH <6.0 IU/L | FSH peak is greater than LH peak |
| Peripubertal/Pubertal | Peak LH ≥6.0 IU/L | LH peak is greater than FSH peak |
| Gonadotropin-Dependent Precocious Puberty | Exaggerated response, LH peak often >7.0-10.0 IU/L | LH dominant rise |
| Hypogonadotropic Hypogonadism | No or very low response | No or very low response |
Typical gonadotropin responses in a gonadorelin stimulation test. mft.nhs.uk
In a study comparing the diagnostic validity of different GnRH agonists for central precocious puberty (CPP), the gonadorelin stimulation test was used as the gold standard. In girls diagnosed with CPP, the mean peak LH concentration following gonadorelin administration was 8.15 mIU/mL, which was typically reached 60 minutes after stimulation. e-apem.org This demonstrates the test's utility in differentiating between normal and pathological pubertal development. e-apem.org
Pharmacodynamic Monitoring in Clinical Settings
Assessment of LH and FSH Levels
Pharmacodynamic monitoring of this compound therapy involves the serial assessment of LH and FSH levels to evaluate the pituitary response. drugbank.comhealth.wa.gov.au As a synthetic form of GnRH, gonadorelin directly stimulates the anterior pituitary to release these gonadotropins. bachem.compatsnap.com The pattern of this release provides crucial information for both diagnostic and therapeutic applications.
In a diagnostic setting, such as the gonadorelin stimulation test, baseline LH and FSH levels are measured before administration. Following the injection of gonadorelin, a rapid and significant increase in plasma LH and, to a lesser extent, FSH is expected in individuals with a normally functioning pituitary gland. nih.gov Blood samples are typically drawn at intervals of 30 to 60 minutes after the injection to capture the peak hormone levels. health.wa.gov.aumft.nhs.uk The magnitude of the response helps to assess the pituitary's gonadotropic reserve. drugbank.com For instance, a prepubertal response is characterized by a peak LH of less than 6.0 IU/L, whereas a pubertal response shows a peak LH at or above this level. mft.nhs.uk
In therapeutic contexts, such as the induction of ovulation, continuous or long-term pulsatile administration of GnRH agonists eventually leads to pituitary desensitization and a profound suppression of LH and FSH levels. clinicalpub.comnih.gov Monitoring these hormone levels is essential to confirm that pituitary suppression has been achieved before proceeding with other stages of treatment, like controlled ovarian stimulation. nih.gov
Ovarian Follicular Development Tracking (Ultrasonographic Monitoring)
Ultrasonographic monitoring is an indispensable tool for tracking ovarian follicular development in cycles where this compound is used, particularly in the context of assisted reproduction. nih.gov Transvaginal ultrasound allows for the non-invasive, real-time visualization and measurement of ovarian follicles. radiopaedia.orgresearchgate.net
Monitoring typically begins around day 3 of the menstrual cycle to establish a baseline, counting the number of antral follicles and excluding the presence of cysts. radiopaedia.org As the cycle progresses, especially during ovarian stimulation, scans are performed every 1 to 3 days to track the growth of the follicles. radiologykey.com The dominant follicle, destined for ovulation, can be identified and is expected to grow at a rate of approximately 1-2 mm per day in a natural cycle and slightly faster (around 1.7 mm per day) in a stimulated cycle. radiologykey.comnih.gov
This serial monitoring provides critical information for clinical decision-making. For example, in flexible GnRH antagonist protocols, the antagonist is administered when a lead follicle reaches a diameter of 12 to 14 mm to prevent a premature LH surge. Daily monitoring is often recommended once a follicle reaches 16 mm in diameter. radiopaedia.org Ovulation is typically triggered with hCG when the lead follicle reaches a mature size, generally between 17 to 25 mm. radiopaedia.orgradiologykey.com Sonographic signs of impending ovulation include rapid follicle growth and, with Doppler ultrasound, increased blood flow around the follicle. radiopaedia.org After ovulation, sonography can confirm follicular rupture, which may be evidenced by the disappearance or collapse of the follicle and the presence of free fluid in the cul-de-sac. radiopaedia.orgresearchgate.net
Luteal Phase Support and Corpus Luteum Function
The luteal phase, the period following ovulation, is critical for the establishment of pregnancy, primarily through the production of progesterone (B1679170) by the corpus luteum. frontiersin.org In many ART cycles, particularly those involving GnRH agonists or antagonists for pituitary suppression, the luteal phase can be defective due to suppressed endogenous LH levels, which are necessary to sustain the corpus luteum. nih.gov This necessitates luteal phase support.
While progesterone supplementation is the standard of care, the use of a single dose of a GnRH agonist like gonadorelin during the mid-luteal phase has been investigated as an adjunctive therapy. nih.govnih.gov The proposed mechanism is that a bolus of GnRH agonist can stimulate the pituitary to release a surge of LH, which in turn further stimulates the corpus luteum to produce progesterone, thereby "rescuing" or augmenting its function. nih.govclinicaltrials.gov It is hypothesized that this may enhance endometrial receptivity and support early embryo development. nih.gov
Pregnancy Outcomes (Clinical, Biochemical, Live Birth Rates)
The application of this compound, a gonadotropin-releasing hormone (GnRH) agonist, in assisted reproductive technology (ART) has been extensively researched to evaluate its impact on pregnancy outcomes. Clinical studies have focused on its role in various protocols and specific patient populations, yielding a complex and often context-dependent picture of its efficacy concerning clinical pregnancy, biochemical pregnancy, and live birth rates.
Detailed Research Findings
Research into GnRH agonist protocols often compares them with GnRH antagonist protocols. While large-scale retrospective analyses suggest comparable live birth rates between the two, specific patient groups appear to derive significant benefits from an agonist-based approach. frontiersin.org For instance, in patients with a thin endometrium, a condition that can hinder implantation, a GnRH agonist protocol was associated with significantly higher rates of both clinical pregnancy and live birth compared to a GnRH antagonist protocol. nih.gov
The use of Gonadorelin and other GnRH agonists has been particularly investigated in patient populations with underlying gynecological conditions that affect fertility, such as endometriosis and adenomyosis.
Endometriosis: For patients with endometriosis experiencing recurrent implantation failure or pregnancy loss, long-term GnRH agonist therapy prior to embryo transfer has been shown to be highly effective. One study demonstrated a significantly higher live birth rate in the GnRH agonist group compared to a control group. researchgate.netscholasticahq.com Interestingly, this same study noted a significantly lower rate of biochemical pregnancy in the agonist-treated group, suggesting a potential mechanism for reducing non-viable pregnancies. researchgate.netscholasticahq.com A 2023 meta-analysis further supports these findings, concluding that for patients with endometriosis, a GnRH agonist protocol is associated with a higher clinical pregnancy rate and a higher live birth rate when compared to antagonist protocols. researchgate.networldscientific.com However, a 2019 Cochrane review noted uncertainty regarding the benefit of long-term GnRH agonist therapy on live birth rates, highlighting the need for more high-quality evidence. nih.govcochranelibrary.com
Adenomyosis: The outcomes in patients with adenomyosis are more varied. One retrospective cohort study found that pre-treatment with a GnRH agonist before a long agonist protocol did not improve, and in fact was associated with lower, live birth rates in fresh embryo transfer cycles and lower cumulative live birth rates compared to patients without pre-treatment. frontiersin.orgnih.gov Conversely, another study focusing on frozen-thawed embryo transfer (FET) in adenomyosis patients found that GnRH agonist pre-treatment significantly improved the live birth rate and reduced the miscarriage rate. nih.gov These conflicting findings suggest that the impact of GnRH agonist protocols in adenomyosis may depend on whether a fresh or frozen embryo transfer is planned. frontiersin.orgnih.gov
Another area of application is the use of a GnRH agonist for luteal phase support. A prospective randomized study found that intranasal GnRH agonist administration for luteal support resulted in significantly higher pregnancy rates compared to standard progesterone support. researchgate.net However, other analyses have failed to demonstrate a significant benefit in live birth rates when a single dose of a GnRH agonist is added to standard progesterone support. nih.gov In frozen embryo transfer cycles, the addition of a single luteal dose of a GnRH agonist was found to significantly enhance clinical pregnancy rates. ekb.eg
Data Tables
| Outcome | GnRH Agonist Group (n=24) | Control Group (n=46) | p-value |
|---|---|---|---|
| Live Birth Rate (%) | 37.50% | 13.04% | 0.02 |
| Biochemical Pregnancy Rate (%) | 0.00% | 21.74% | 0.01 |
| Miscarriage Rate (%) | 0.00% | 14.20% | 0.47 |
Data sourced from a comparative analysis of long-term GnRH agonist treatment versus no treatment in patients with endometriosis undergoing a hormone replacement therapy cycle for embryo transfer. researchgate.netscholasticahq.com
| Outcome | GnRH Agonist Pre-treatment Group | No Pre-treatment Group | p-value |
|---|---|---|---|
| Live Birth Rate (%) | 21.2% | 37.7% | 0.028 |
| Cumulative Live Birth Rate (%) | 27.90% | 40.50% | 0.019 |
Data from a retrospective cohort study comparing a long GnRH agonist protocol with versus without GnRH agonist pre-treatment. frontiersin.orgnih.gov
| Outcome | GnRH Agonist Pre-treatment Group (n=45) | No Pre-treatment Group (n=218) | p-value |
|---|---|---|---|
| Live Birth Rate (%) | 46.7% | 24.8% | 0.009 |
| Clinical Pregnancy Rate (%) | 53.3% | 39.4% | 0.098 |
| Miscarriage Rate (%) | 12.5% | 37.2% | 0.044 |
Data from a retrospective cohort study on adenomyosis patients with a uterine volume between 56 cm³ and 100 cm³. nih.gov
Advanced Research Topics and Future Directions
Genetic Factors Influencing Gonadorelin (B1671987) Monoacetate Responsiveness
Responsiveness to gonadorelin monoacetate, a synthetic form of gonadotropin-releasing hormone (GnRH), is not uniform across all individuals. nih.gov Emerging research indicates that genetic factors play a significant role in modulating the pituitary's response to GnRH stimulation. Variations in the genes encoding the GnRH receptor (GnRHR), as well as the receptors for luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are key areas of investigation. nih.gov
Studies have suggested that certain mutations in the GnRH receptor gene can alter the receptor's structure and function, potentially leading to a diminished response to gonadorelin. nih.gov Similarly, genetic polymorphisms in the FSH receptor (FSHR) and LH receptor genes may influence the gonads' ultimate response to the gonadotropins released by the pituitary. For instance, specific activating mutations in the FSHR gene have been explored as a potential predisposing factor for conditions like Ovarian Hyperstimulation Syndrome (OHSS), even when a GnRH agonist is used for triggering ovulation. nih.gov
The hormonal milieu, which is itself influenced by genetics, also impacts responsiveness. Research has shown that estrogen can exert dual effects on the gonadotropin alpha-subunit promoter, suppressing its basal expression while dramatically enhancing its responsiveness to GnRH. nih.gov This suggests that genetic factors controlling estrogen synthesis, metabolism, and receptor function could indirectly influence the efficacy of this compound treatment. nih.gov The sexually dimorphic response to GnRH, with females often showing a much greater transcriptional response, further underscores the interplay between genetics and the hormonal environment. nih.gov
Immunogenicity and Potential Immunological Responses to this compound
As a synthetic peptide identical to the endogenous hormone, gonadorelin is generally considered to have low immunogenicity. wildlifefertilitycontrol.org However, the development of an immunological response is a potential consideration, particularly with long-term or repeated administration. The human immune system is designed to recognize and respond to foreign substances, and even small peptides can sometimes elicit an antibody response. wildlifefertilitycontrol.org
Research into GnRH-based vaccines for applications in immunocastration and cancer therapy has provided significant insight into the potential for generating antibodies against GnRH. wildlifefertilitycontrol.orgnih.gov These studies demonstrate that while GnRH is a "self" protein with low inherent immunogenicity, it can be made more immunogenic by conjugating it to a larger carrier protein or using potent adjuvants. wildlifefertilitycontrol.org
Studies involving immunization against GnRH have shown that the resulting antibodies can be neutralizing, effectively reducing testosterone (B1683101) concentrations. wildlifefertilitycontrol.orgumn.edu This research has also explored the broader effects on the immune system. For example, GnRH immunization in male rats was found to increase the relative weight of the spleen and alter the populations of T-lymphocyte subsets, suggesting that modulating GnRH activity can have wider immunological implications. nih.gov While these findings are from active immunization studies, they highlight the potential for the immune system to interact with GnRH and its analogues. The development of anti-GnRH antibodies could, in a therapeutic context, potentially neutralize the effect of exogenously administered this compound, leading to treatment failure.
Development of Novel Drug Delivery Systems for Optimized Pulsatile Delivery
The therapeutic efficacy of this compound is critically dependent on mimicking the natural, pulsatile secretion of GnRH from the hypothalamus. swolverine.comdrugbank.com Continuous administration leads to downregulation and desensitization of pituitary GnRH receptors, resulting in the suppression of gonadotropin release. nih.gov Consequently, significant research has focused on developing sophisticated drug delivery systems capable of providing optimized pulsatile delivery.
Early systems often involved intravenous (IV) administration via portable infusion pumps, which, while effective, posed challenges related to long-term IV access, including potential for infection and catheter displacement. nih.gov Research and development have led to smaller, more user-friendly devices and a shift towards subcutaneous (SC) administration, which is safer and more convenient for the patient. nih.gov
Modern pulsatile GnRH pumps are designed for subcutaneous use and consist of a programmable manager or controller and a disposable pod containing the drug reservoir. nih.gov These systems can be programmed to deliver a specific dose of gonadorelin at precise intervals, typically every 90 minutes, closely replicating the physiological rhythm. nih.gov This technology has proven to be a safe and reliable approach, particularly for ovulation induction, where it achieves high rates of monofollicular ovulation and reduces the risk of multiple pregnancies. nih.govnih.gov
Future research continues to explore even less invasive and more convenient methods. Advanced delivery systems under investigation include long-acting injectable formulations, biodegradable implants, and potentially transdermal or nasal delivery systems that can achieve the necessary pulsatile release profile. umn.edu The goal is to enhance patient compliance and comfort while maintaining the precise, rhythmic stimulation of the pituitary gland that is essential for therapeutic success.
Table 1: Comparison of Gonadorelin Delivery Systems
| Delivery System | Route of Administration | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Pumps | Intravenous (IV) | Direct bioavailability, precise control. nih.gov | Risk of infection, catheter issues, less convenient for long-term use. nih.gov |
| Modern Pumps | Subcutaneous (SC) | Reduced infection risk, improved convenience, high efficacy. nih.gov | Potential for pod detachment or dislocation, site reactions. nih.gov |
| Future Systems | Implants, Transdermal | Potentially improved long-term compliance, less user interaction required. | Under development, challenges in achieving precise pulsatile release. |
Long-Term Safety and Efficacy Research
A primary consideration in the use of this compound is its long-term impact on reproductive health after treatment cessation. Studies following patients who received long-term treatment with GnRH agonists provide reassuring data. Research on women treated for central precocious puberty with depot GnRH agonists for several years found that this long-term exposure does not appear to impair reproductive function in adulthood. nih.gov Follow-up assessments conducted more than a decade after treatment discontinuation revealed normal menstrual cycles and fertility outcomes comparable to the general population. nih.gov
Similarly, studies in patients with Polycystic Ovary Syndrome (PCOS) have shown that treatment regimens involving GnRH agonists can lead to a recovery of normal ovulatory cycles after the therapy is stopped. nih.gov This suggests that the suppressive effects of the treatment are reversible and may even help in re-establishing a more regular hormonal axis post-treatment.
Ovarian Hyperstimulation Syndrome (OHSS) is a serious, iatrogenic complication of controlled ovarian stimulation. medpath.com The syndrome is primarily driven by human chorionic gonadotropin (hCG), which has a long half-life and causes prolonged stimulation of the ovaries. medpath.comnih.gov A key advancement in mitigating OHSS risk has been the use of a GnRH agonist, such as gonadorelin, to trigger final oocyte maturation in place of hCG. nih.govresearchgate.net
The mechanism for this risk reduction is twofold. First, the GnRH agonist induces a shorter, more physiological surge of endogenous LH, lasting about 24-48 hours, compared to the sustained stimulation from an hCG injection which can last for many days. nih.gov Second, GnRH agonists have been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key mediator of the increased vascular permeability that characterizes severe OHSS. nih.govoup.com They may achieve this by stimulating the production of pigment epithelium-derived factor (PEDF), an anti-angiogenic factor that counteracts VEGF. researchgate.netoup.com
While this strategy significantly reduces the incidence and severity of OHSS, it does not eliminate the risk entirely. nih.govnih.gov Rare cases of severe OHSS have been reported even when a GnRH agonist trigger is used, particularly in very high-risk patients. nih.gov Therefore, while the use of gonadorelin for ovulation triggering is a cornerstone of OHSS prevention, careful patient monitoring and consideration of additional strategies, such as a "freeze-all" approach, remain critical in high-responders. nih.gov
The use of GnRH agonists induces a state of low estrogen, which is known to affect bone metabolism and body composition. mdpi.comnih.gov Research has been conducted to quantify these effects.
Bone Mineral Density (BMD): Long-term treatment with GnRH agonists can lead to a decrease in bone mineral density. One study on women receiving a GnRH agonist for six months reported a mean decrease in lumbar spine BMD of 3.6% to 5.1%, depending on the specific agonist used. nih.govnih.gov However, this bone loss appears to be largely reversible. Follow-up measurements showed that BMD values tended to return toward baseline levels within a year after treatment cessation. nih.gov In contrast, studies on young men with hypogonadotropic hypogonadism treated with pulsatile gonadorelin showed a favorable effect, with significant increases in BMD at the lumbar spine and femoral neck after six months of treatment. nih.gov This highlights that the effect on bone is highly dependent on the clinical context and whether the treatment is restoring or suppressing gonadal function.
Body Composition: The hormonal changes induced by GnRH agonists can also alter body composition. Studies in women have documented changes similar to those seen in natural menopause. nih.gov A six-month treatment period was associated with a significant increase in fat mass and a decrease in lean body mass. mdpi.comnih.gov One study reported the following changes:
Table 2: Body Composition Changes After 6 Months of GnRH Agonist Treatment in Women
| Parameter | Percentage Change | Statistical Significance |
|---|---|---|
| Fat Content | +9.5% | P < 0.0005 |
| Weight | +1.3% | P < 0.01 |
| Fat-Free Mass | -1.9% | P < 0.0001 |
| Water Content | -1.8% | P < 0.0002 |
Data sourced from a study on 50 eugonadal women treated with a GnRH agonist. nih.gov
These findings suggest that while GnRH agonist therapy is effective, its metabolic consequences, including effects on bone health and body composition, are important areas for ongoing research and patient counseling. nih.gov
Association with Polycystic Ovarian Syndrome (PCOS) Post-Treatment
The relationship between treatment with this compound and the subsequent development of Polycystic Ovarian Syndrome (PCOS) is a subject of ongoing research with conflicting findings. PCOS is a hormonal disorder common among women of reproductive age, characterized by irregular menstrual periods, excess androgen levels, and polycystic ovaries. The concern stems from the potential of GnRH agonists to alter the hypothalamic-pituitary-gonadal axis, which is also implicated in the pathophysiology of PCOS. nih.gov
Several studies have investigated this association, yielding varied results. Some research suggests a potential link, indicating that treatment with GnRH analogues might be associated with a higher incidence of PCOS in later life. mdpi.com The proposed mechanism involves the alteration of insulin (B600854) sensitivity and the hormonal milieu during and after treatment, which could predispose individuals to developing PCOS characteristics. mdpi.com
Conversely, other studies have found no statistically significant difference in the prevalence of PCOS between individuals who received GnRH analogue therapy and those who did not. nih.gov These studies suggest that the underlying condition for which gonadorelin was prescribed, such as central precocious puberty, might itself be a risk factor for developing PCOS, independent of the treatment. mdpi.com The complexities of PCOS etiology, which involves genetic and environmental factors, make it challenging to isolate the precise impact of this compound treatment.
Further long-term cohort studies are required to definitively elucidate the nature of the association between this compound therapy and the risk of developing PCOS. These studies would need to control for confounding variables such as the indication for treatment, baseline hormonal profiles, and genetic predispositions.
Comparative Effectiveness Research with Other GnRH Agonists and Antagonists
Comparative effectiveness research plays a crucial role in determining the optimal therapeutic choice among different GnRH analogues. This compound, as a GnRH agonist, is often compared with other agonists (such as leuprolide and goserelin) and GnRH antagonists.
GnRH Agonists vs. Antagonists: The primary difference in the mechanism of action between GnRH agonists and antagonists lies in their effect on the pituitary gland. Agonists initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before inducing downregulation and suppression of these hormones. In contrast, antagonists cause immediate suppression without an initial flare-up. This distinction has significant clinical implications. For instance, in assisted reproduction, the absence of a flare-up with antagonists may reduce the risk of ovarian hyperstimulation syndrome (OHSS). behmedicalbulletin.org However, some studies suggest that the clinical pregnancy rates and live birth rates are comparable between the two classes of drugs. behmedicalbulletin.org
The choice between this compound and other GnRH analogues often depends on the specific clinical indication, desired onset of action, and the potential for adverse effects related to the initial hormonal surge.
Investigating Non-Reproductive Research Applications of Gonadorelin (e.g., Neurological, Oncological)
Beyond its established role in reproductive medicine, research is exploring the potential applications of gonadorelin and other GnRH analogues in non-reproductive fields, particularly neurology and oncology.
Neurological Applications: The presence of GnRH and its receptors in various parts of the central nervous system suggests a broader neuromodulatory role. nih.gov Emerging research indicates a potential link between GnRH and cognitive processes. Studies are investigating the therapeutic potential of pulsatile GnRH administration for cognitive deficits in conditions like Down syndrome and preclinical models of Alzheimer's disease. behmedicalbulletin.org The rationale is that restoring physiological GnRH pulsatility might have beneficial effects on neuronal function and connectivity in brain regions associated with cognition. behmedicalbulletin.org
Oncological Applications: The use of GnRH agonists in hormone-dependent cancers is a well-established non-reproductive application. lktlabs.comnih.gov In cancers such as prostate and breast cancer, continuous administration of GnRH agonists leads to a sustained suppression of sex hormones (testosterone and estrogen), which can inhibit the growth of hormone-sensitive tumors. lktlabs.comimrpress.com This creates a state of "pharmacological castration." nih.gov Furthermore, research is exploring the use of GnRH analogues to deliver targeted chemotherapy to cancer cells that overexpress GnRH receptors. frontiersin.org This approach aims to increase the efficacy of anticancer drugs while minimizing systemic toxicity. frontiersin.org
Table 1: Investigational Non-Reproductive Applications of Gonadorelin and GnRH Analogues
| Field of Research | Potential Application | Investigated Mechanism of Action |
|---|---|---|
| Neurology | Cognitive enhancement in neurodevelopmental and neurodegenerative disorders | Modulation of neuronal function and connectivity in brain regions associated with cognition. |
| Oncology | Treatment of hormone-dependent cancers (e.g., prostate, breast) | Suppression of sex hormone production, inhibiting tumor growth. |
| Oncology | Targeted drug delivery | Guiding anticancer compounds to tumor cells that overexpress GnRH receptors. |
Ethical Considerations in this compound Research and Clinical Use
The use of this compound in research and clinical practice raises several important ethical considerations that require careful deliberation. These ethical issues often revolve around the principles of informed consent, beneficence, non-maleficence, and justice. nih.govnih.gov
In the context of clinical research, the ethical conduct of studies involving this compound is overseen by Institutional Review Boards (IRBs) or ethics committees. clinicaltrials.gov These bodies are responsible for ensuring that the research is scientifically sound, that the risks to participants are minimized and are reasonable in relation to the potential benefits, and that the selection of subjects is equitable. nih.gov The voluntary consent of research participants is a fundamental ethical requirement. nih.gov
Furthermore, the use of human embryos in research related to reproductive technologies, including those that may involve GnRH analogues, raises complex ethical questions about the moral status of the embryo and the potential for unintended consequences of genetic modifications. researchgate.net As with all medical interventions, a continuous dialogue between researchers, clinicians, ethicists, and the public is essential to navigate the ethical landscape of this compound use.
Translational Research from Preclinical Findings to Clinical Practice
Translational research is the process of "translating" findings from basic science into new medical treatments and clinical practices. nih.govproventainternational.com For this compound, this "bench-to-bedside" approach involves a multi-step process that begins with preclinical research and, if successful, progresses to clinical trials in humans. nih.govresearchgate.net
Preclinical Research: The journey of a compound like this compound starts with preclinical studies, which include in vitro (cell-based) and in vivo (animal) models. vantage-research.netrheomuco.com These studies are designed to understand the compound's mechanism of action, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and to identify potential toxicities. proventainternational.com For example, preclinical models can help determine the optimal pulsatile administration frequency of gonadorelin to mimic the natural release of GnRH. bachem.com
Clinical Trials: If preclinical data are promising, the research moves into the clinical phase, which is typically conducted in three or four stages. Phase I trials assess the safety of the drug in a small group of healthy volunteers. Phase II trials evaluate the drug's effectiveness and further assess its safety in a larger group of individuals with the condition it is intended to treat. Phase III trials are large-scale studies that compare the new drug to existing treatments or a placebo to confirm its effectiveness, monitor side effects, and collect information that will allow it to be used safely. Phase IV trials are conducted after the drug has been approved and marketed to gather more information on its long-term effects.
The transition from preclinical to clinical research is a critical and often challenging step. nih.gov Many compounds that show promise in animal models fail to demonstrate safety or efficacy in humans. nih.gov Successful translational research requires careful study design, the use of relevant animal models, and a clear understanding of the disease pathophysiology. proventainternational.com
Computational Modeling and In Silico Approaches to this compound Activity
Computational modeling and in silico (computer-based) approaches are increasingly being used to study the activity of this compound and to design new GnRH analogues. nih.govnih.govuit.no These methods can provide valuable insights into the molecular interactions of the drug and can help to predict its biological effects, thereby accelerating the drug discovery and development process. researchgate.net
Molecular Docking and Dynamics: Molecular docking simulations can predict how this compound binds to its receptor, the GnRH receptor. uit.no These simulations can identify the key amino acid residues in the receptor that are involved in the binding process and can help to explain the drug's agonist activity. nih.gov Molecular dynamics simulations can then be used to study the dynamic behavior of the drug-receptor complex over time, providing a more detailed understanding of the binding mechanism. uit.noresearchgate.net
Mathematical Modeling: Mathematical models are used to simulate the complex physiological processes that are regulated by GnRH, such as the pulsatile release of LH and FSH from the pituitary gland. nih.gov These models can incorporate various factors, including the frequency and amplitude of GnRH pulses and the feedback effects of sex steroids. By simulating these processes, researchers can better understand how this compound affects the reproductive system and can predict the outcomes of different treatment regimens. nih.gov
In silico approaches can also be used in the rational design of new GnRH analogues with improved properties, such as enhanced binding affinity, greater specificity, or a longer duration of action. nih.govplos.orgplos.org By screening large virtual libraries of compounds, researchers can identify promising candidates for further preclinical and clinical development. nih.gov
Q & A
Q. What are the critical considerations for handling and storing gonadorelin monoacetate in experimental settings?
this compound should be stored at -25°C to -15°C to maintain stability, with reconstituted solutions protected from light and repeated freeze-thaw cycles avoided. Handling requires laboratory PPE (gloves, lab coat), and purity verification via HPLC (≥95%) and mass spectrometry is essential to ensure batch consistency . For in vivo studies, dissolution in sterile DMSO or saline (depending on protocol) with pH adjustment to physiological ranges is recommended to prevent aggregation or degradation .
Q. How can researchers validate the structural integrity of this compound in synthesized batches?
Structural validation requires tandem techniques:
- Nuclear Magnetic Resonance (NMR) to confirm amino acid sequence and acetate bonding.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (C₅₇H₇₉N₁₇O₁₅·C₂H₄O₂; theoretical MW: 1242.34 + 60.05).
- Peptide mapping using trypsin digestion and LC-MS/MS to identify degradation products (e.g., deamidation or oxidation) . USP reference standards (e.g., Gonadorelin Acetate #1296756) should be used for comparative analysis .
Q. What standard assays are used to evaluate this compound’s bioactivity in vitro?
- Receptor Binding Assays : Radioligand competition assays with human GnRH receptors (GnRHR) transfected into HEK293 cells, using [¹²⁵I]-labeled gonadorelin as a tracer .
- Luteinizing Hormone (LH) Release Assays : Primary pituitary cell cultures treated with this compound; LH quantification via ELISA or RIA .
Advanced Research Questions
Q. How do metabolic factors (e.g., obesity) influence this compound’s efficacy in pediatric populations?
In girls with idiopathic central precocious puberty (CPP), obesity correlates with reduced LH peak levels post-gonadorelin stimulation (8.95 ± 2.85 U/L vs. 11.97 ± 8.42 U/L in normoweight subjects; P<0.01). Proposed mechanisms include leptin resistance altering hypothalamic-pituitary-gonadal axis sensitivity. Researchers should stratify cohorts by BMI and measure adipokines (leptin, adiponectin) to control for metabolic confounders .
Q. How can conflicting clinical trial data on this compound’s ovulation induction efficacy be reconciled?
Discrepancies may arise from:
- Dosing Protocols : Pulsatile vs. continuous administration (e.g., OmniPod pump trials showed adaptive dosing improved ovulation rates vs. static regimens ).
- Population Heterogeneity : Hypogonadotropic hypogonadism patients vs. polycystic ovary syndrome (PCOS) cohorts.
- Endpoint Definitions : Variability in LH surge timing (e.g., 24–48 hr post-administration in equine studies ). Interim analyses with adaptive trial designs (e.g., blinded IDMC reviews at 9- and 12-patient milestones) are recommended to adjust dosing or inclusion criteria .
Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships?
- Mixed-Effects Models : To account for repeated measures (e.g., LH pulses over time).
- ANOVA with Tukey’s post hoc test : For comparing ovulation intervals across dosage groups (e.g., equine trials ).
- Logistic Regression : For binary outcomes (e.g., pregnancy success rates). Nonparametric tests (Wilcoxon) should be used if data violate normality assumptions .
Q. How can researchers address challenges in synthesizing this compound with high enantiomeric purity?
Key synthesis hurdles include:
- Racemization : Minimized by using low-temperature solid-phase peptide synthesis (SPPS) and coupling reagents like HATU.
- Acetylation Consistency : Post-synthesis acetylation with acetic anhydride must be monitored via reverse-phase HPLC to ensure monoacetate:diacetate ratios align with USP specifications (e.g., ≤0.5% free p-nitroaniline in related compounds ).
Methodological Best Practices
- Quality Control : Adhere to USP <1503> guidelines for polymer impurity profiling (e.g., dimers/aggregates via size-exclusion chromatography) .
- In Vivo Models : Use gonadectomized rodent models to isolate hypothalamic-pituitary effects from gonadal feedback .
- Data Transparency : Pre-register protocols (e.g., ClinicalTrials.gov ) and archive raw data in repositories like Figshare to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
